molecular formula C16H13ClN2O2 B2784097 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 22312-81-8

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2784097
CAS No.: 22312-81-8
M. Wt: 300.74
InChI Key: ABOBEYWUKDBJRT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a functionalized quinazolinone derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel anticancer agents . The 2-chloromethyl group on the quinazolinone core is a versatile handle for further chemical modification, allowing researchers to readily synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . Quinazolinone-based compounds are of significant research interest due to their ability to inhibit key protein kinases involved in cancer cell proliferation and survival . Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline pharmacophore, underscoring its importance in oncology drug discovery . This specific compound, with its reactive chloromethyl moiety and defined aromatic substitution, is designed for the synthesis of potential tyrosine kinase inhibitors targeting receptors like EGFR, VEGFR-2, and HER2 . Its utility lies in building molecular hybrids, such as those incorporating urea functionalities, which have shown promising in vitro antiproliferative activity against various human cancer cell lines and potent inhibitory effects on enzymatic targets like VEGFR-2 . Please note: This product is intended for research purposes only and is not approved for human or diagnostic use.

Properties

IUPAC Name

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOBEYWUKDBJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can target the quinazolinone core or the chloromethyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Biological Activities

Quinazolinone derivatives, including 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, exhibit diverse biological activities. Some of the notable applications include:

  • Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation across various types of cancer, including breast cancer, colorectal cancer, and hepatocellular carcinoma. In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 and MDA-MB-468 .
  • Mechanism of Action : The mechanism underlying its anticancer activity often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, certain derivatives bind to the active site of epidermal growth factor receptor (EGFR), leading to growth inhibition in lung cancer cell lines .

Case Studies

Several studies have documented the effectiveness of this compound in various experimental setups:

  • Cytotoxicity Assays : In a study evaluating different quinazolinone derivatives, the compound demonstrated an IC50 value of 3.8 µM against HepG2 cells and 3.2 µM against MDA-MB-468 cells, indicating potent antiproliferative activity .
    CompoundIC50 (µM) - HepG2IC50 (µM) - MDA-MB-468
    93.83.2
    104.33.2
  • Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives of this compound to enhance its biological activity. For example, modifications at the 4-position with aniline derivatives have resulted in compounds that exhibit improved anticancer properties .

Comparison with Related Compounds

The structural diversity among quinazolinones contributes to varying biological activities and therapeutic potentials. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Methylquinazolin-4(3H)-oneMethyl group at position 2AnticancerLess potent than chloromethyl derivatives
4-AnilinoquinazolineAniline substituent at position 4AnticancerHigh blood-brain barrier penetration
7-ChloroquinazolineChlorine at position 7AntimicrobialBroader spectrum against bacteria
N-(4-Methoxyphenyl)quinazolineMethoxy group at position 4CNS activityPotential antidepressant effects

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound 1 : 3-(4-Methylphenyl)-2-(chloromethyl)quinazolin-4(3H)-one (CAS 22312-80-7)

  • Structural Difference : Position 3 features a 4-methylphenyl group instead of 2-methoxyphenyl.
  • Activity: Not explicitly reported, but analogs with para-substituted phenyl groups (e.g., 4-chlorophenyl in ) show potent α1-adrenergic receptor blockade .

Compound 2 : 3-(2-Chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 65141-60-8)

  • Structural Difference : A 2-chlorophenyl group at position 3 and a mercapto (-SH) group at position 2.
  • Impact: The chloro group is electron-withdrawing, contrasting with the methoxy group’s electron-donating nature.

Compound 3 : 7-Chloro-3-(2-methoxy-5-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

  • Structural Difference : Additional chloro substituent at position 7 and a 2-methoxy-5-methylphenyl group at position 3.
  • The dual substitution (methoxy and methyl) may improve lipophilicity and target affinity .

Substituent Variations at Position 2

Compound 4 : 2-(Hydroxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one (CAS 5060-49-1)

  • Structural Difference : Hydroxymethyl replaces chloromethyl at position 2.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility but reducing electrophilic reactivity .

Compound 5: 2-(Dimethylamino)-6-iodo-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

  • Structural Difference: Dimethylamino and iodo substituents at positions 2 and 4.
  • Impact: The amino group enhances basicity, while the trifluoromethylphenyl group provides strong electron withdrawal, likely influencing kinase or receptor binding .

Table 1: Activity Profiles of Key Analogs

Compound Substituents (Position 2/3) Key Biological Activity Reference
Target Compound 2-(Chloromethyl)/3-(2-methoxyphenyl) Not explicitly reported -
7-Chloro-3-(2-methoxy-5-methylphenyl)-2-mercapto- (Compound 3) 2-Mercapto/3-(2-methoxy-5-methylphenyl) Antibacterial (MRSA)
(E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)- (Compound 6) 2-Styryl/3-carboxyphenyl Antibiotic (MRSA)
23 and 24 () 4-Chlorophenyl/4-methoxyphenyl Antihypertensive (α1-blockers)
9a and 9h () Fluoro-/chlorophenyl Antibacterial (Proteus vulgaris)

Key Findings:

  • Antibacterial Activity : Electron-withdrawing groups (e.g., chloro, fluoro) at position 3 enhance activity against Gram-negative bacteria, whereas the target compound’s methoxy group may reduce efficacy .
  • Antihypertensive Activity : Para-substituted phenyl groups (e.g., 4-chlorophenyl) in ’s compounds show prolonged α1-blockade, suggesting steric and electronic optimization for receptor interaction .
  • Antibiotic Potential: Styryl and carboxyphenyl groups (Compound 6) enable MRSA targeting via structural rigidity and ionic interactions, mechanisms distinct from the target compound’s chloromethyl group .

Biological Activity

2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Chloromethyl Group : Chloromethylation reactions using chloromethyl methyl ether or paraformaldehyde are commonly employed.
  • Attachment of the Methoxyphenyl Group : This is accomplished via nucleophilic aromatic substitution reactions with suitable methoxyphenyl halides .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy similar to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been studied extensively. It has demonstrated cytotoxic effects against multiple cancer cell lines, including:

  • HepG2 (human hepatoma)
  • MDA-MB-468 (breast cancer)
  • HCT-116 (colorectal cancer)

In vitro assays, such as the MTT assay, have shown that this compound inhibits cell proliferation effectively, with IC50 values comparable to those of standard chemotherapeutic agents like gefitinib .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Control
HepG20.150Gefitinib
MDA-MB-4680.120Gefitinib
HCT-1160.130Gefitinib

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various tyrosine kinases (e.g., CDK2, HER2, EGFR), which are crucial in cancer cell proliferation and survival.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

Recent studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:

  • A study on a series of quinazolinones demonstrated their ability to inhibit multiple tyrosine kinases, with some derivatives showing IC50 values in the nanomolar range against CDK2 and HER2 .
  • Another investigation revealed that modifications in the quinazolinone structure could enhance antioxidant properties alongside anticancer activity, suggesting a multifaceted therapeutic potential .

Q & A

Q. What are the optimal synthetic methods for 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, and how do microwave-assisted techniques compare to conventional heating?

Microwave irradiation significantly enhances reaction efficiency. For example, microwave-assisted synthesis of analogous quinazolinones reduced reaction times from hours to minutes while improving yields (e.g., 85% yield in 15 minutes vs. 72% in 6 hours for conventional methods) . Key parameters include microwave power, solvent selection, and temperature control. Comparative studies should monitor purity via HPLC or NMR .

Q. What are the key mechanistic steps in the formation of the quinazolinone core during synthesis?

The reaction typically involves nucleophilic attack on a carbonyl group (e.g., by hydrazine or amines), followed by cyclization. For instance, hydrazine reacts with a lactone intermediate to form an open-chain amide, which undergoes intramolecular cyclization under heat and pyridine catalysis to yield the quinazolinone ring . Mechanistic studies should include intermediate isolation and spectroscopic tracking .

Q. How can the chloromethyl group at the 2-position be functionalized for derivative synthesis?

The chloromethyl group is highly reactive, enabling nucleophilic substitution with amines, thiols, or heterocycles. For example, reaction with piperidine-4-one under solvent-free heating yields 3-aryl-2-(4-oxo-piperidin-1-ylmethyl) derivatives (55–89% yields) . Optimization requires monitoring reaction time, temperature, and stoichiometry to avoid side reactions .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound and its derivatives?

Prioritize target-specific assays based on structural analogs. For example, quinazolinones with morpholine or oxadiazole moieties show NF-κB/AP-1 inhibition or anticancer activity . Use in vitro models (e.g., enzyme inhibition, cell viability assays) followed by in vivo studies. Include controls for cytotoxicity and validate results with dose-response curves .

Q. What advanced analytical techniques are critical for characterizing this compound and ensuring purity?

Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding patterns (e.g., disorder analysis with R factor <0.07) . Complement with 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry. Purity assessment via HPLC should achieve >95% peak area .

Q. How can structure-activity relationship (SAR) studies be structured to identify pharmacophoric elements?

Systematically modify substituents at the 2- and 3-positions. For example:

  • Replace chloromethyl with thiomethyl or aminomethyl groups.
  • Vary the 2-methoxyphenyl group with electron-withdrawing/donating substituents. Evaluate changes in bioactivity (e.g., IC50_{50} values) and correlate with computational docking studies .

Q. What computational strategies are effective in predicting the binding modes of this quinazolinone derivative?

Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like PI3K or NF-κB. Perform molecular dynamics simulations to assess stability of ligand-protein complexes. Validate predictions with mutagenesis or competitive binding assays .

Q. How can contradictions in synthetic yield data between different methods be resolved?

Replicate experiments under standardized conditions (solvent, temperature, catalyst). For instance, microwave vs. conventional heating discrepancies may arise from uneven thermal distribution. Use design-of-experiment (DoE) frameworks to identify critical variables .

Q. What green chemistry approaches are viable for large-scale synthesis?

Solvent-free reactions and microwave irradiation reduce waste. For example, solvent-free condensation of 2-(chloromethyl)quinazolinone with piperidine-4-one achieved 89% yield . Monitor energy consumption and E-factor (kg waste/kg product) to assess sustainability .

Q. What safety protocols are essential given the compound’s chloromethyl group and potential toxicity?

Handle in a fume hood with PPE (gloves, goggles). Chloromethyl derivatives may release HCl; neutralize with aqueous bicarbonate. Assess acute toxicity via OECD Guideline 423 and ecotoxicity using Daphnia magna assays .

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